molecular formula C8H6N3NaO2 B010555 3-Aminophthalhydrazide monosodium salt CAS No. 20666-12-0

3-Aminophthalhydrazide monosodium salt

Cat. No. B010555
CAS RN: 20666-12-0
M. Wt: 200.15 g/mol
InChI Key: JKEBMURXLKGPLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminophthalhydrazide monosodium salt involves chemical processes that lead to the formation of this compound. Martin et al. (2015) discovered a new polymorph of anhydrous sodium luminolate (5-amino-2, 3-dihydro-1, 4-phthalazinedione monosodium salt) through powder X-ray diffraction and Rietveld refinement, indicating a complex process of synthesis that results in the formation of stable polymorphs under specific conditions (Martin et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-aminophthalhydrazide monosodium salt has been analyzed through various techniques. For instance, the crystal structure of 2-aminophthalhydrazide (luminol) was determined by X-ray diffraction analysis, revealing a hydrogen-bonded trimeric unit and showing the molecule crystallizes as an amide-hydroxyimunol tautomer (Paradies, 1992).

Chemical Reactions and Properties

The chemical reactions and properties of 3-aminophthalhydrazide monosodium salt include its interaction with other compounds and its stability under various conditions. The compound demonstrates interesting reactivity patterns and stability characteristics, making it a subject of study in the context of chemical reactions (Yu et al., 1999).

Physical Properties Analysis

The physical properties of 3-aminophthalhydrazide monosodium salt, such as its crystalline structure and stability, have been a focus of research. Studies by Martin et al. (2015) provide insights into the polymorphic nature of the compound, showing how slurry experiments prove the new form to be more stable than the previously known forms (Martin et al., 2015).

Chemical Properties Analysis

Analysis of the chemical properties of 3-aminophthalhydrazide monosodium salt reveals its reactivity and potential for various applications. The compound's interactions with metals, its role as a ligand in coordination polymers, and its chemiluminescent properties are of particular interest. For instance, Luo et al. (2011) studied lanthanide aminoisophthalate coordination polymers, highlighting the tunable luminescent properties of these compounds and suggesting potential applications for 3-aminophthalhydrazide monosodium salt in luminescent materials (Luo et al., 2011).

Scientific Research Applications

  • Chemiluminescence Analysis of Metal Cations

    • Summary : 3-Aminophthalhydrazide monosodium salt is used in chemiluminescence analysis, a technique used to detect and measure the intensity of light produced during a chemical reaction . This method is often used to analyze metal cations .
    • Results : The results or outcomes obtained can provide valuable information about the presence and concentration of specific metal cations in a sample .
  • Analysis of Blood and Glucocorticoids

    • Summary : This compound is also used in the analysis of blood and glucocorticoids . Glucocorticoids are a type of steroid hormone that plays a crucial role in a wide range of physiological processes, including the immune response and regulation of metabolism.
    • Results : The intensity of the chemiluminescence can provide information about the presence and concentration of specific components in the blood or the level of glucocorticoids .
  • Imaging Myeloperoxidase Activity

    • Summary : 3-Aminophthalhydrazide monosodium salt is used to image myeloperoxidase activity . Myeloperoxidase is an enzyme found in certain types of white blood cells that plays a role in the body’s immune response.
    • Results : The intensity of the fluorescence can provide information about the level of myeloperoxidase activity, which can be useful in studying and diagnosing certain diseases .

properties

IUPAC Name

sodium;8-amino-2H-phthalazin-3-ide-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJVDCVIJCBUTH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminophthalhydrazide monosodium salt

CAS RN

20666-12-0
Record name Sodium luminolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020666120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM LUMINOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFG2PZR7UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Libánská, E Randárová, F Lager, G Renault… - Pharmaceutics, 2020 - mdpi.com
… Dexamethasone (2 mg/mL of excipient QSP) used in in vivo experiments was purchased from Vibrac SA (Carros, France) and 3-aminophthalhydrazide monosodium salt was obtained …
Number of citations: 10 www.mdpi.com
AF Prasanphanich, CA Arencibia, ML Kemp - Free Radical Biology and …, 2014 - Elsevier
… H 2 O 2 present at the end of the time course was measured with a luminol (50 µM; Alfa Aesar, 3-aminophthalhydrazide monosodium salt, L15205)/sodium hypochlorite (1 mM; Sigma-…
Number of citations: 10 www.sciencedirect.com

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